4-(Trifluoromethyl)-1,2,3-benzothiadiazole
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Overview
Description
4-(Trifluoromethyl)-1,2,3-benzothiadiazole is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a benzothiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of benzothiadiazole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane under the influence of a catalyst like copper(I) iodide . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1,2,3-benzothiadiazole may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Trifluoromethyl)-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
- Trifluoromethylated aromatic compounds
Comparison: 4-(Trifluoromethyl)-1,2,3-benzothiadiazole stands out due to its unique benzothiadiazole ring structure, which imparts distinct electronic and steric properties compared to other trifluoromethylated compounds. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
88888-93-1 |
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Molecular Formula |
C7H3F3N2S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)4-2-1-3-5-6(4)11-12-13-5/h1-3H |
InChI Key |
JOMJDVRTEMBRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SN=N2)C(F)(F)F |
Origin of Product |
United States |
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